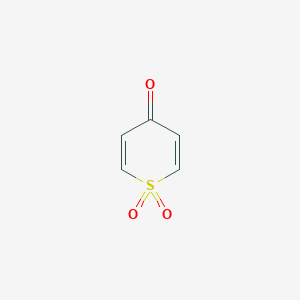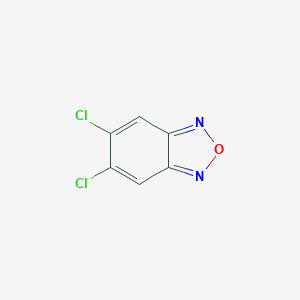
5,6-Dichloro-2,1,3-benzoxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dichloro-2,1,3-benzoxadiazole (DCBD) is a heterocyclic organic compound that has been used in various scientific research applications. DCBD is a potent electrophilic reagent that has been utilized in the synthesis of various biologically active compounds. This compound has also been studied for its potential use as a fluorescent probe in biological imaging.
Mecanismo De Acción
5,6-Dichloro-2,1,3-benzoxadiazole is a potent electrophilic reagent that reacts with various nucleophiles, such as amines, thiols, and alcohols. The reaction of 5,6-Dichloro-2,1,3-benzoxadiazole with these nucleophiles results in the formation of stable adducts. This reactivity of 5,6-Dichloro-2,1,3-benzoxadiazole has been utilized in the synthesis of various biologically active compounds.
Efectos Bioquímicos Y Fisiológicos
5,6-Dichloro-2,1,3-benzoxadiazole has been studied for its potential use as a fluorescent probe in biological imaging. 5,6-Dichloro-2,1,3-benzoxadiazole has been shown to selectively label lysosomes in living cells. This labeling can be used to study the dynamics of lysosomes in living cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5,6-Dichloro-2,1,3-benzoxadiazole in lab experiments is its high reactivity with various nucleophiles. This reactivity allows for the synthesis of various biologically active compounds. However, the high reactivity of 5,6-Dichloro-2,1,3-benzoxadiazole can also be a limitation, as it can react with unwanted nucleophiles and result in the formation of unwanted byproducts.
Direcciones Futuras
There are several future directions for the use of 5,6-Dichloro-2,1,3-benzoxadiazole in scientific research. One potential direction is the development of new fluorescent probes based on 5,6-Dichloro-2,1,3-benzoxadiazole. These probes could be used to study various cellular processes, such as protein-protein interactions and enzyme activity. Another potential direction is the use of 5,6-Dichloro-2,1,3-benzoxadiazole in the synthesis of new anti-cancer compounds. 5,6-Dichloro-2,1,3-benzoxadiazole has been shown to have anti-cancer activity, and its use in the synthesis of new compounds could lead to the development of new cancer treatments.
Conclusion:
In conclusion, 5,6-Dichloro-2,1,3-benzoxadiazole is a versatile compound that has been widely used in various scientific research applications. Its high reactivity with various nucleophiles has made it a valuable tool in the synthesis of biologically active compounds. 5,6-Dichloro-2,1,3-benzoxadiazole has also been studied for its potential use as a fluorescent probe in biological imaging. Further research on 5,6-Dichloro-2,1,3-benzoxadiazole could lead to the development of new fluorescent probes and anti-cancer compounds.
Métodos De Síntesis
5,6-Dichloro-2,1,3-benzoxadiazole can be synthesized through the reaction of o-phenylenediamine with phosgene. This reaction produces 5,6-Dichloro-2,1,3-benzoxadiazole as a white crystalline solid with a melting point of 127-130 °C.
Aplicaciones Científicas De Investigación
5,6-Dichloro-2,1,3-benzoxadiazole has been widely used in various scientific research applications. One of the primary applications of 5,6-Dichloro-2,1,3-benzoxadiazole is in the synthesis of biologically active compounds. 5,6-Dichloro-2,1,3-benzoxadiazole has been used as a key intermediate in the synthesis of various heterocyclic compounds, such as benzoxazoles, benzimidazoles, and benzothiazoles.
Propiedades
Número CAS |
15944-71-5 |
|---|---|
Nombre del producto |
5,6-Dichloro-2,1,3-benzoxadiazole |
Fórmula molecular |
C6H2Cl2N2O |
Peso molecular |
189 g/mol |
Nombre IUPAC |
5,6-dichloro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C6H2Cl2N2O/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H |
Clave InChI |
YQPCWPICZLWNFO-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC2=NON=C21)Cl)Cl |
SMILES canónico |
C1=C(C(=CC2=NON=C21)Cl)Cl |
Sinónimos |
5,6-Dichlorobenzofurazane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



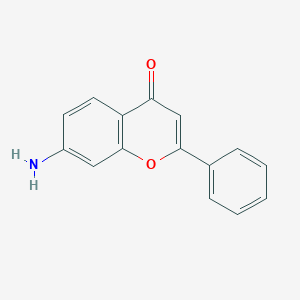
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)
![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)
![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)
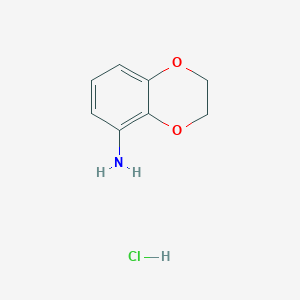
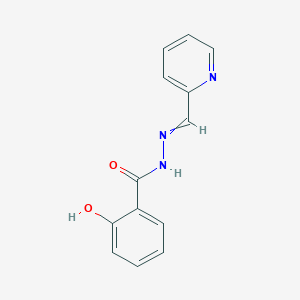
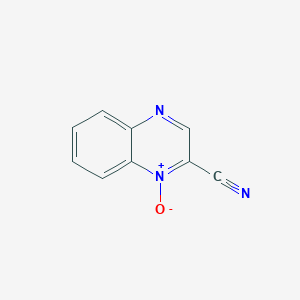
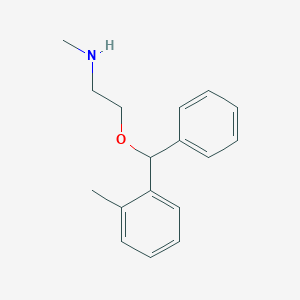

![Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol](/img/structure/B95594.png)

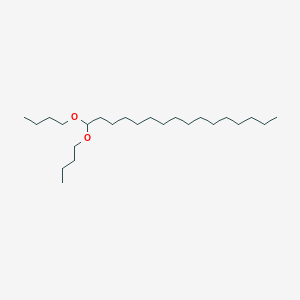
![Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B95597.png)
